2,8-Dihydroxyadenine (2,8-DHA) is a purine derivative that plays a significant role in understanding specific metabolic disorders and renal pathologies. It is primarily known for its association with adenine phosphoribosyltransferase (APRT) deficiency, an autosomal recessive disorder that disrupts purine metabolism []. In individuals with APRT deficiency, the normal conversion of adenine to adenosine monophosphate is hindered, leading to the accumulation of adenine. This excess adenine is then oxidized by xanthine dehydrogenase to form 2,8-DHA [, ]. The compound is characterized by its extremely low solubility in urine at physiological pH [, , , ], resulting in its precipitation and the formation of crystals and, consequently, kidney stones [, , , , ].
2,8-DHA acts as a significant marker for APRT deficiency, aiding in the diagnosis and study of this metabolic disorder. The presence of 2,8-DHA crystals in urine, confirmed through microscopic examination or infrared spectroscopy, serves as a crucial diagnostic indicator [, , ]. The compound's role in inducing nephrolithiasis and nephropathy makes it a key subject in research aiming to understand the mechanisms of crystal-induced kidney damage and potential therapeutic interventions [, ].
2,8-Dihydroxyadenine is synthesized both chemically and biologically. The compound was first synthesized by Cavalieri and Bendich, and it can also be produced through microbial processes, notably by the bacterium Alcaligenes aquamarinus strain No. 655. This compound is classified under the purines and is recognized for its role as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism .
The synthesis of 2,8-dihydroxyadenine can be achieved through multiple methods:
The molecular formula of 2,8-dihydroxyadenine is , with a molecular weight of approximately 166.12 g/mol. Its structure features two hydroxyl groups at positions 2 and 8 on the adenine ring.
2,8-Dihydroxyadenine participates in several chemical reactions:
The mechanism of action for 2,8-dihydroxyadenine primarily revolves around its role as an inhibitor of xanthine oxidase:
2,8-Dihydroxyadenine exhibits distinct physical and chemical properties:
The primary applications of 2,8-dihydroxyadenine are found within clinical research and therapeutic contexts:
Chemical Identity and Properties:2,8-Dihydroxyadenine (2,8-DHA) is a purine derivative with the molecular formula C₅H₅N₅O₂ and a molar mass of 167.13 g/mol [1] [6]. Structurally, it is a trioxopurine analog of adenine, distinguished by hydroxyl groups at positions 2 and 8 of the purine ring (IUPAC name: 6-amino-1H-purine-2,8(7H,9H)-dione) [1]. This configuration replaces the amine groups of adenine with ketone groups, significantly altering its physicochemical behavior.
Physicochemical Behavior:A critical feature of 2,8-DHA is its extremely low solubility in aqueous solutions (<0.3 mg/dL at pH 5 and 37°C), which is approximately 50-fold lower than uric acid [1] [4]. Unlike uric acid, its solubility remains minimal across physiological urine pH ranges (pH 5–9), rendering alkalinization therapies ineffective [4] [10]. Crystallographic analyses reveal that 2,8-DHA forms needle-shaped or spherical radial aggregates with strong birefringence under polarized light. In urine, crystals appear as reddish-brown spherulites displaying a distinctive "Maltese cross" pattern [4] [10].
Table 1: Key Physicochemical Properties of 2,8-DHA vs. Uric Acid
Property | 2,8-Dihydroxyadenine | Uric Acid |
---|---|---|
Molecular Formula | C₅H₅N₅O₂ | C₅H₄N₄O₃ |
Molar Mass (g/mol) | 167.13 | 168.11 |
Solubility in Urine | <0.3 mg/dL (pH 5–9) | ~15 mg/dL (pH-dependent) |
Crystal Morphology | Needle-shaped/spherical | Amorphous/rhombic plates |
Polarized Light Pattern | Maltese cross | Variable birefringence |
Metabolic Pathway Context:In typical purine metabolism, adenine is salvaged by the enzyme adenine phosphoribosyltransferase (APRT), which converts adenine to adenosine monophosphate (AMP) using phosphoribosyl pyrophosphate (PRPP) [1] [8]. This salvage pathway conserves cellular energy by recycling purine bases.
Consequence of APRT Deficiency:Autosomal recessive mutations in the APRT gene (chromosome 16q24) abolish or severely reduce enzyme activity [4] [8]. This deficiency shunts adenine toward oxidation by xanthine oxidase (XO), producing 2,8-dihydroxyadenine as the terminal metabolite [1] [2]. The accumulation of 2,8-DHA occurs because:
Table 2: Metabolic Consequences of APRT Deficiency
Parameter | Normal Physiology | APRT Deficiency |
---|---|---|
Adenine Salvage | Efficient (via APRT) | Absent |
Major Adenine Metabolite | AMP (reusable) | 2,8-DHA (excreted) |
Urinary Metabolite | Low adenine/2,8-DHA | Elevated 2,8-DHA (>13 mmol/mol) |
Enzyme Block | None | Xanthine oxidase overactive |
Distinguishing Biochemical Features:
Initial Identification:2,8-DHA was first implicated in human disease in 1974, when Cartier et al. identified crystalline deposits in renal tissues of patients with unexplained kidney failure [4] [9]. However, the link to APRT deficiency was conclusively established in 1976 by Kelley et al., who reported absent APRT activity in erythrocytes of patients with recurrent "uric acid-like" stones [9].
Evolution of Diagnostic Methods:Early diagnoses relied on:
Global Epidemiology Insights:
Imaging and Diagnostic Milestones:Computed tomography (CT) revealed that 2,8-DHA stones are typically radiolucent but exhibit a unique "linear central lucency" and low attenuation values (mean ~272 Hounsfield units), distinguishing them from uric acid stones (386 ± 154 HU) [10]. This finding, first detailed in 2014, enhanced non-invasive diagnosis.
Table 3: Historical Timeline of Key Discoveries
Year | Discovery | Significance |
---|---|---|
1974 | Crystalline renal deposits identified | First pathological description |
1976 | APRT deficiency linked to 2,8-DHA stones | Biochemical mechanism established |
1982 | Distinction from uric acid via spectroscopy | Enabled accurate stone analysis |
2001 | Genetic basis of APRT deficiency clarified | Facilitated molecular diagnosis |
2014 | CT imaging characteristics defined | Improved radiological identification |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1